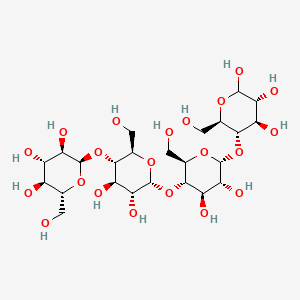
Maltotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylotetraose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including amylotetraose . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of amylotetraose involves the use of microbial fermentation processes. Microorganisms such as Bacillus stearothermophilus are employed to produce amylases that catalyze the formation of amylotetraose from starch substrates . The process is carried out in bioreactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Amylotetraose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by amylases, breaking down amylotetraose into smaller glucose units.
Oxidation: Can be oxidized to form gluconic acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as α-amylase and glucoamylase are commonly used.
Oxidation: Reagents like hydrogen peroxide or specific oxidases can be employed.
Major Products Formed:
Hydrolysis: Produces glucose and maltose.
Oxidation: Forms gluconic acid and its derivatives.
Scientific Research Applications
Amylotetraose has a wide range of applications in scientific research:
Mechanism of Action
Amylotetraose exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the metabolic pathways involved.
Comparison with Similar Compounds
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.
Maltopentaose: A pentasaccharide with five glucose units linked by α-1,4 glycosidic bonds.
Comparison:
Properties
CAS No. |
1263-76-9 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1 |
InChI Key |
LUEWUZLMQUOBSB-AYQJAVFRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
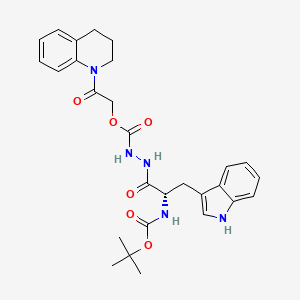
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
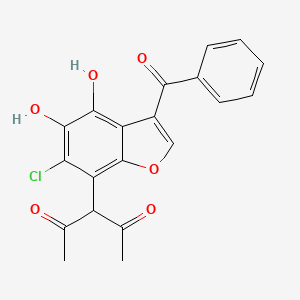
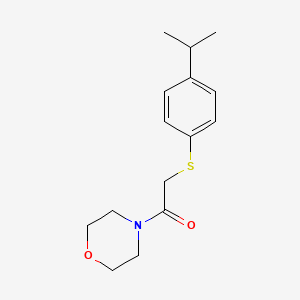
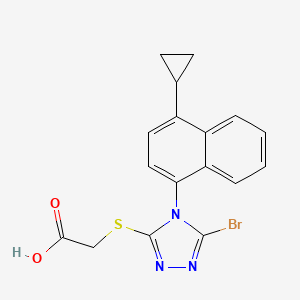
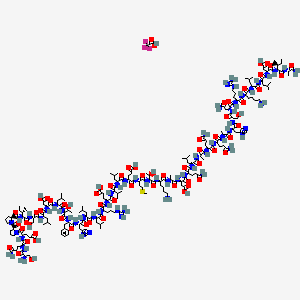
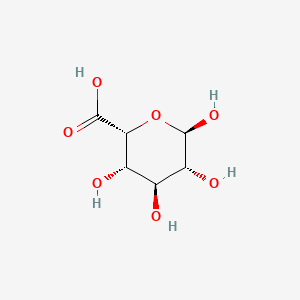
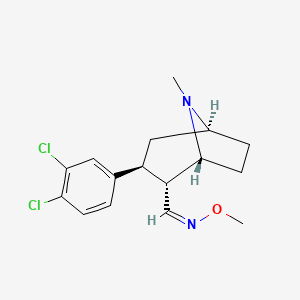
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B10764123.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)
